molecular formula C11H10O2 B1628655 6-Phenyl-2H-pyran-4(3H)-one CAS No. 5198-68-5

6-Phenyl-2H-pyran-4(3H)-one

Cat. No.: B1628655
CAS No.: 5198-68-5
M. Wt: 174.2 g/mol
InChI Key: SQQDHPWCAVNOOP-UHFFFAOYSA-N
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Description

6-Phenyl-2H-pyran-4(3H)-one is an organic compound belonging to the pyranone family. It is characterized by a pyran ring fused with a phenyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2H-pyran-4(3H)-one typically involves the condensation of phenylacetic acid with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2H-pyran-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding pyranone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to dihydropyranone using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions on the phenyl ring using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Bromine in carbon tetrachloride

Major Products Formed

    Oxidation: Pyranone derivatives

    Reduction: Dihydropyranone

    Substitution: Brominated or nitrated phenyl derivatives

Scientific Research Applications

6-Phenyl-2H-pyran-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of dyes, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Phenyl-2H-pyran-4(3H)-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of microbial cell membranes. In cancer research, it is believed to induce apoptosis in cancer cells by modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran-4(3H)-one: Lacks the phenyl group, making it less hydrophobic.

    6-Methyl-2H-pyran-4(3H)-one: Contains a methyl group instead of a phenyl group, affecting its reactivity and applications.

Uniqueness

6-Phenyl-2H-pyran-4(3H)-one is unique due to the presence of the phenyl group, which enhances its hydrophobicity and allows for diverse chemical modifications. This structural feature contributes to its wide range of applications in various fields.

Properties

IUPAC Name

6-phenyl-2,3-dihydropyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQDHPWCAVNOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10607342
Record name 6-Phenyl-2,3-dihydro-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5198-68-5
Record name 6-Phenyl-2,3-dihydro-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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